molecular formula C7H11ClF3N3 B12220387 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B12220387
M. Wt: 229.63 g/mol
InChI Key: IZFVQTVCKMUWSV-UHFFFAOYSA-N
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Description

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a trifluoropropyl group attached to the pyrazole ring, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group is introduced via nucleophilic substitution reactions. This step often involves the use of trifluoropropyl halides in the presence of a base.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced or replaced on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, bases, acids, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The trifluoropropyl group enhances its binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
  • 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde
  • 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride is unique due to the presence of the amine group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoropropyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11ClF3N3

Molecular Weight

229.63 g/mol

IUPAC Name

3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C7H10F3N3.ClH/c1-5-6(11)4-13(12-5)3-2-7(8,9)10;/h4H,2-3,11H2,1H3;1H

InChI Key

IZFVQTVCKMUWSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CCC(F)(F)F.Cl

Origin of Product

United States

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